molecular formula C10H10BrF B6358653 4-Bromo-2-(but-3-en-1-yl)-1-fluorobenzene CAS No. 1555233-67-4

4-Bromo-2-(but-3-en-1-yl)-1-fluorobenzene

Cat. No.: B6358653
CAS No.: 1555233-67-4
M. Wt: 229.09 g/mol
InChI Key: OWQAFIDXJAFKFX-UHFFFAOYSA-N
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Description

4-Bromo-2-(but-3-en-1-yl)-1-fluorobenzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons. It is characterized by the presence of a bromine atom, a fluorine atom, and a but-3-en-1-yl group attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(but-3-en-1-yl)-1-fluorobenzene typically involves the halogenation of a suitable precursor. One common method is the bromination of 2-(but-3-en-1-yl)-1-fluorobenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is usually carried out in an inert solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems and advanced catalysts can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(but-3-en-1-yl)-1-fluorobenzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Oxidation Reactions: The but-3-en-1-yl group can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.

    Reduction Reactions: The compound can be reduced to remove the halogen atoms or to hydrogenate the double bond in the but-3-en-1-yl group.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst or lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

    Substitution: Formation of 2-(but-3-en-1-yl)-1-fluorophenol or 2-(but-3-en-1-yl)-1-fluoroaniline.

    Oxidation: Formation of 4-bromo-2-(but-3-en-1-yl)-1-fluorobenzaldehyde or 4-bromo-2-(but-3-en-1-yl)-1-fluorobenzoic acid.

    Reduction: Formation of 4-bromo-2-(but-3-en-1-yl)-1-fluorocyclohexane.

Scientific Research Applications

4-Bromo-2-(but-3-en-1-yl)-1-fluorobenzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of drug candidates with potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(but-3-en-1-yl)-1-fluorobenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1-butene: Similar in structure but lacks the fluorine atom and has different reactivity.

    4-Bromo-2-(but-3-en-1-yl)phenol: Contains a hydroxyl group instead of a fluorine atom, leading to different chemical properties.

    4-Bromo-2-(but-3-en-1-yl)aniline: Contains an amino group instead of a fluorine atom, affecting its reactivity and applications.

Uniqueness

4-Bromo-2-(but-3-en-1-yl)-1-fluorobenzene is unique due to the presence of both bromine and fluorine atoms on the benzene ring, which can significantly influence its chemical reactivity and interactions with biological targets. The but-3-en-1-yl group also provides additional sites for chemical modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

4-bromo-2-but-3-enyl-1-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrF/c1-2-3-4-8-7-9(11)5-6-10(8)12/h2,5-7H,1,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWQAFIDXJAFKFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC1=C(C=CC(=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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